3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde
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Overview
Description
3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde is a heterocyclic organic compound that features a pyridine ring substituted with a dimethylamino group at the 3-position, a fluorine atom at the 5-position, and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the following steps:
Nitration: Pyridine is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group.
Dimethylation: The amino group is then dimethylated using dimethylamine.
Fluorination: Introduction of the fluorine atom at the 5-position is achieved using a fluorinating agent such as Selectfluor.
Formylation: Finally, the aldehyde group is introduced at the 4-position using a formylation reagent like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Dimethylamino)-5-fluoropyridine-4-carboxylic acid.
Reduction: 3-(Dimethylamino)-5-fluoropyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The dimethylamino group can enhance its binding affinity to certain enzymes or receptors, while the fluorine atom can influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-arylpropenones: These compounds share the dimethylamino group but differ in the core structure and substitution pattern.
Methylamino- and dimethylaminoquinolines: These compounds have similar amino group substitutions but are based on a quinoline ring instead of a pyridine ring.
Uniqueness
3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and physical properties. The presence of the fluorine atom and the aldehyde group makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
3-(dimethylamino)-5-fluoropyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-11(2)8-4-10-3-7(9)6(8)5-12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHLRFNNAXZMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=C1C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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